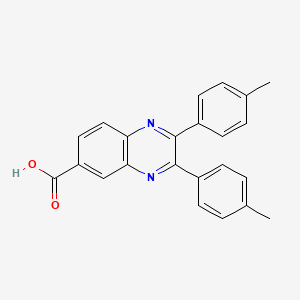
2-(8-methoxy-5-quinolinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-methoxy-5-quinolinyl)phenol, also known as MQP, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. MQP is a heterocyclic compound that consists of a quinoline ring and a phenol group. It has been studied extensively for its biological and pharmacological properties, including its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of 2-(8-methoxy-5-quinolinyl)phenol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 2-(8-methoxy-5-quinolinyl)phenol has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new anticancer drugs.
Biochemical and Physiological Effects:
2-(8-methoxy-5-quinolinyl)phenol has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. It has also been shown to modulate the activity of various enzymes and transcription factors involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
2-(8-methoxy-5-quinolinyl)phenol has several advantages for lab experiments, including its high potency and selectivity against cancer cells, as well as its ability to induce apoptosis. However, its solubility and stability can be a limitation for some experiments, and further optimization of its formulation may be necessary to improve its efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-(8-methoxy-5-quinolinyl)phenol, including the development of new analogs with improved potency and selectivity against cancer cells. The use of 2-(8-methoxy-5-quinolinyl)phenol in combination with other anticancer drugs may also be explored to enhance its efficacy. Additionally, the molecular mechanism of action of 2-(8-methoxy-5-quinolinyl)phenol needs to be further elucidated to identify new targets for the development of anticancer drugs. Finally, the potential applications of 2-(8-methoxy-5-quinolinyl)phenol in other fields, such as agriculture and environmental science, should also be explored.
Conclusion:
In conclusion, 2-(8-methoxy-5-quinolinyl)phenol is a promising chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, making it a viable option for large-scale production. 2-(8-methoxy-5-quinolinyl)phenol has been shown to exhibit potent anticancer activity, antibacterial and antifungal properties, and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to identify new targets for the development of anticancer drugs.
Synthesemethoden
2-(8-methoxy-5-quinolinyl)phenol can be synthesized through a multi-step process involving the condensation of 8-methoxyquinoline-5-carboxaldehyde and 2-hydroxybenzaldehyde in the presence of a base. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield 2-(8-methoxy-5-quinolinyl)phenol. The synthesis method of 2-(8-methoxy-5-quinolinyl)phenol has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(8-methoxy-5-quinolinyl)phenol has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-(8-methoxy-5-quinolinyl)phenol has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(8-methoxyquinolin-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-15-9-8-11(12-5-2-3-7-14(12)18)13-6-4-10-17-16(13)15/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSZXNPPXCBCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C3=CC=CC=C3O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6116791.png)
![N-[2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6116797.png)
![5-(1-propionyl-2-pyrrolidinyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B6116805.png)
![N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6116811.png)
![7-(2-methoxyethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6116813.png)
![7-[(3-chloro-4-hydroxyphenyl)acetyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6116819.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6116834.png)
![1-(4-chlorophenoxy)-3-{[(1-phenylcyclopentyl)methyl]amino}-2-propanol](/img/structure/B6116839.png)

![ethyl {3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6116850.png)
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B6116852.png)
![1-(2-fluorobenzyl)-N-methyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6116858.png)

![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6116878.png)